2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoline ring and an isobutylphenyl group. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate typically involves multiple steps. One common method starts with the preparation of 2-(p-isobutylphenyl)propionyl chloride, which is then reacted with appropriate amines to form the desired imidazoline derivative. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Benzene, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(p-Isobutylphenyl)propionyl chloride: A precursor in the synthesis of the target compound.
2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties and used in the synthesis of various derivatives.
Uniqueness
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazoline ring and isobutylphenyl group make it particularly versatile in various research applications.
Properties
CAS No. |
120570-61-8 |
---|---|
Molecular Formula |
C32H52N6O4S |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
N-[2-[4-(2-methylpropyl)phenyl]propyl]-4,5-dihydro-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C16H25N3.H2O4S/c2*1-12(2)10-14-4-6-15(7-5-14)13(3)11-19-16-17-8-9-18-16;1-5(2,3)4/h2*4-7,12-13H,8-11H2,1-3H3,(H2,17,18,19);(H2,1,2,3,4) |
InChI Key |
GYVMDIGLMDOHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.